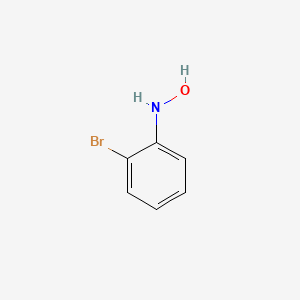
N-(2-bromophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)hydroxylamine: is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-bromophenyl)hydroxylamine can be synthesized through the selective reduction of 2-bromonitrobenzene. One common method involves the use of zinc in an environmentally benign CO2-H2O system, promoted by ultrasound. This method offers high yields and mild reaction conditions . Another approach involves the catalytic hydrogenation of 2-bromonitrobenzene using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using metal catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-bromophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2-bromophenyl)nitrosoamine.
Reduction: Further reduction can yield N-(2-bromophenyl)amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc, palladium on carbon, and other metal catalysts are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: N-(2-bromophenyl)nitrosoamine.
Reduction: N-(2-bromophenyl)amine.
Substitution: Various substituted phenylhydroxylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-bromophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in the inhibition or activation of specific pathways, depending on the target and context .
Comparación Con Compuestos Similares
- N-phenylhydroxylamine
- N-(4-bromophenyl)hydroxylamine
- N-(2-chlorophenyl)hydroxylamine
Comparison: N-(2-bromophenyl)hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro and phenyl analogs. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets .
Propiedades
Número CAS |
35758-75-9 |
|---|---|
Fórmula molecular |
C6H6BrNO |
Peso molecular |
188.02 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H |
Clave InChI |
ZTYHNMCGKDIQEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
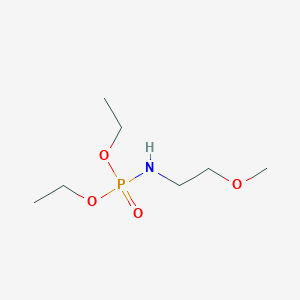
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
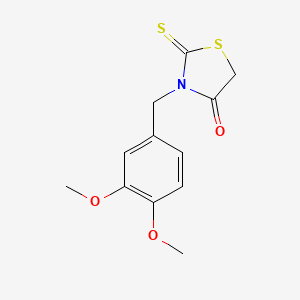
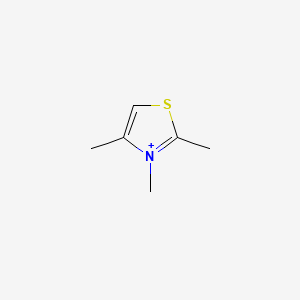
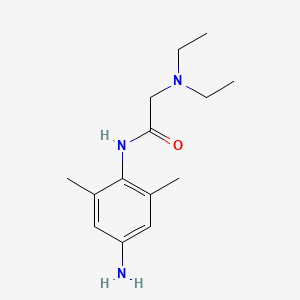

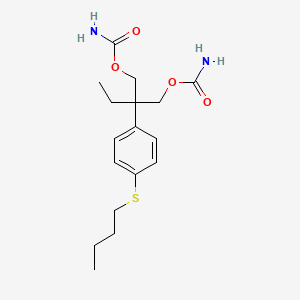
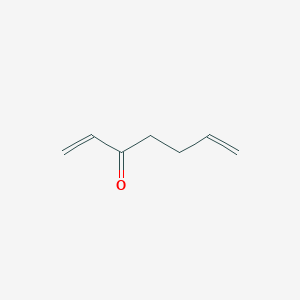

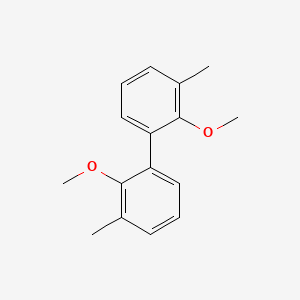
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
